

PLX-4720 as a selective BRAF V600E inhibitor

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Compound of Interest

Compound Name: PLX-4720

Cat. No.: B1684328

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PLX-4720: A Selective BRAF V600E Inhibitor An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **PLX-4720**, a potent and selective small-molecule inhibitor of the BRAF V600E mutant kinase. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preclinical characteristics and experimental evaluation of this compound. This document details the mechanism of action, preclinical efficacy, and relevant experimental methodologies associated with **PLX-4720**.

Introduction

The BRAF gene, a member of the RAF family of serine/threonine protein kinases, is a critical component of the RAS-RAF-MEK-ERK-MAP kinase signaling pathway, which regulates cell proliferation, differentiation, and survival.^{[1][2]} The V600E mutation in the BRAF gene is the most common oncogenic protein kinase mutation, leading to constitutive activation of the BRAF kinase and subsequent hyperactivation of the downstream MAPK pathway.^[1] This aberrant signaling is a key driver in a significant percentage of various cancers, most notably melanoma.^[1]

PLX-4720 is a 7-azaindole derivative developed through a structure-guided discovery approach to specifically target the active conformation of the BRAF V600E mutant protein.^{[3][4]} Its high selectivity allows for potent inhibition of the oncogenic pathway in cancer cells^[5]

harboring the BRAF V600E mutation, while sparing cells with wild-type BRAF.[4][6] This targeted approach has demonstrated significant anti-tumor activity in preclinical models, including the induction of cell cycle arrest and apoptosis, and tumor regression in xenograft studies.[4][6]

Chemical Properties

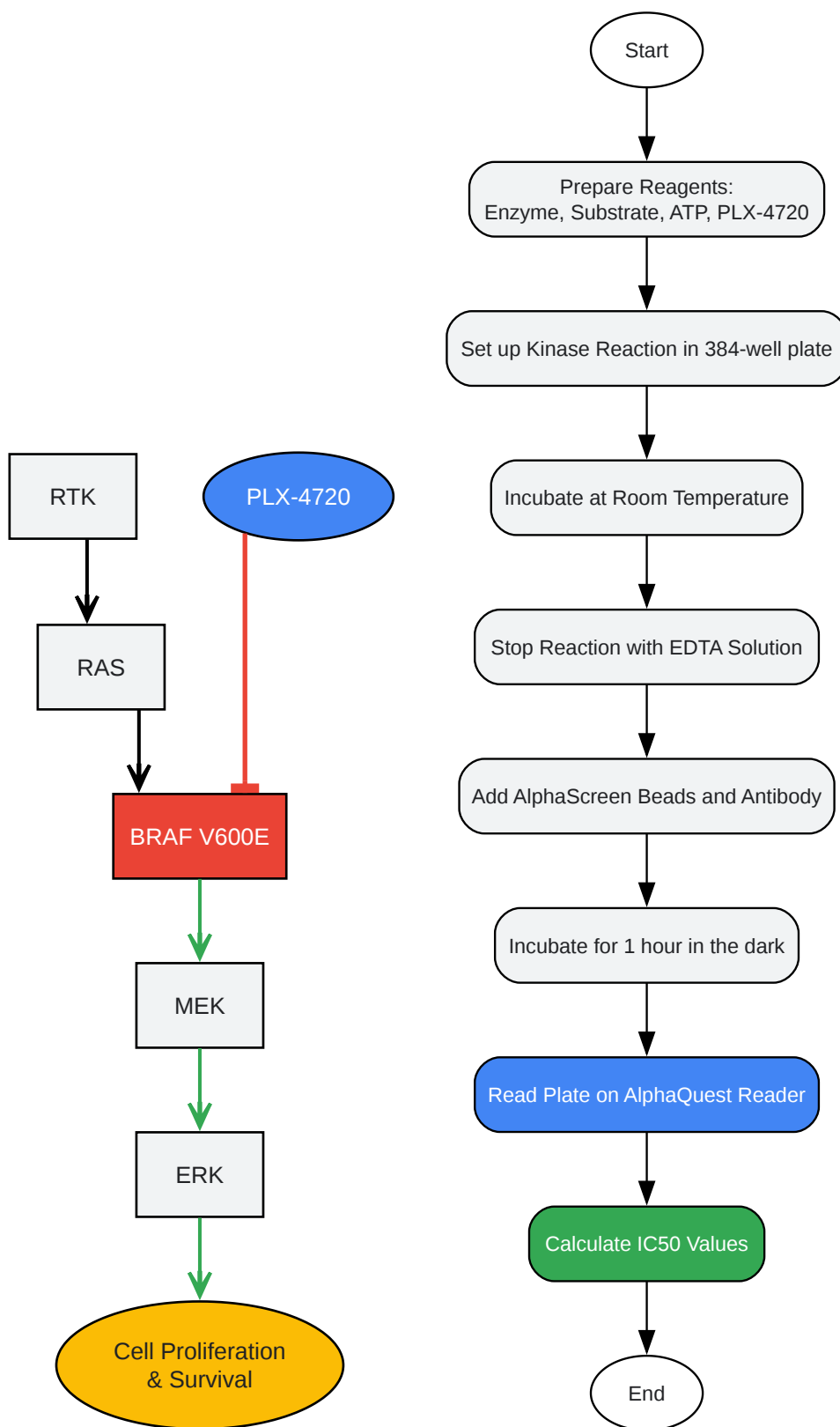
PLX-4720 is an organic compound classified as an aryl-phenylketone, a pyrrolopyridine, a sulfonamide, a difluorobenzene, and an organochlorine compound.[7][8]

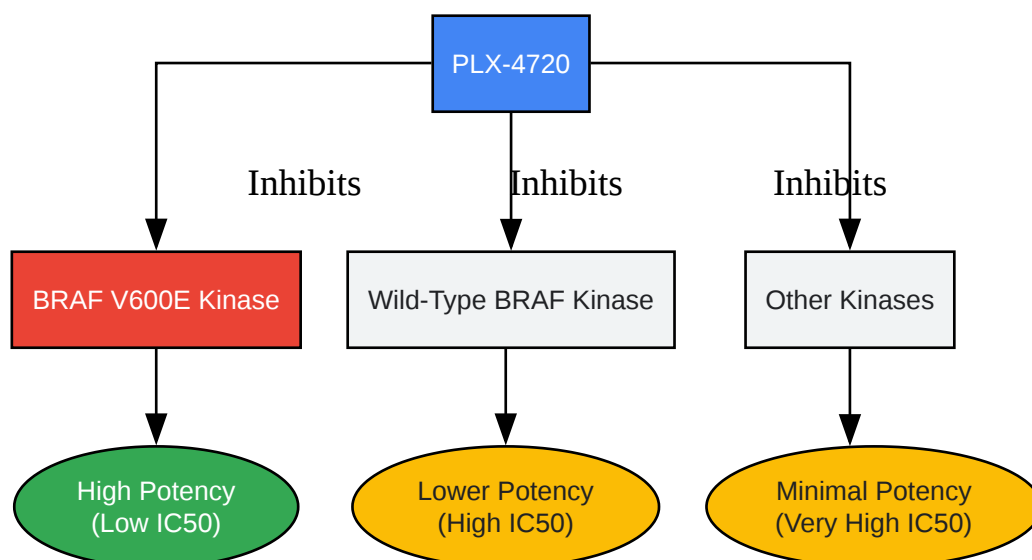
Property	Value
Chemical Name	N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide[8]
Molecular Formula	C17H14ClF2N3O3S[8][9]
Molecular Weight	413.83 g/mol [10]
CAS Number	918505-84-7[9]

Mechanism of Action

PLX-4720 functions as a highly selective inhibitor of the BRAF V600E kinase.[3][11] The V600E mutation, a substitution of valine with glutamic acid at position 600, mimics phosphorylation, leading to a constitutively active kinase domain.[1] This results in persistent downstream signaling through the MAPK pathway, promoting uncontrolled cell growth and survival.[1]

PLX-4720 is an ATP-competitive inhibitor that binds to the ATP-binding site of the active conformation of BRAF V600E.[5][12] This selective binding blocks the kinase activity of the mutated protein, thereby inhibiting the phosphorylation of its downstream target, MEK.[4] The subsequent reduction in phosphorylated ERK (pERK) leads to the downregulation of the entire MAPK signaling cascade.[4] This targeted inhibition ultimately results in cell cycle arrest and apoptosis in cancer cells that are dependent on the BRAF V600E mutation for their proliferation and survival.[4][6]





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